Product packaging for 2-(3-Phthalimidopropylthio)pyrimidine(Cat. No.:CAS No. 59646-38-7)

2-(3-Phthalimidopropylthio)pyrimidine

Cat. No.: B8575255
CAS No.: 59646-38-7
M. Wt: 299.3 g/mol
InChI Key: JYOHVHWPJOFWTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(3-Phthalimidopropylthio)pyrimidine is a specialized chemical reagent designed for pharmaceutical and medicinal chemistry research. This compound integrates two pharmaceutically significant moieties: a phthalimide group and a pyrimidine ring, linked by a propylthio chain. The phthalimide (isoindoline-1,3-dione) group is a recognized pharmacophore in drug discovery, known for its diverse biological activities. Recent computational design and synthesis studies highlight phthalimide derivatives as potent inhibitors of the Transforming Growth Factor-beta (TGF-β) pathway, specifically targeting the ALK5 binding site, which is a promising intervention point in cancer therapeutics, particularly for colon cancer . The molecular structure of this compound suggests potential as a versatile intermediate in the synthesis of more complex molecules. Its design allows researchers to explore structure-activity relationships (SAR) aimed at developing novel anticancer agents . The presence of the pyrimidine ring, a common heterocycle in FDA-approved drugs, further enhances its value in constructing molecules that can interact with various biological targets. This product is intended for laboratory research purposes only. It is strictly for in vitro testing and chemical synthesis development. This compound is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety protocols in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13N3O2S B8575255 2-(3-Phthalimidopropylthio)pyrimidine CAS No. 59646-38-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59646-38-7

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

2-(3-pyrimidin-2-ylsulfanylpropyl)isoindole-1,3-dione

InChI

InChI=1S/C15H13N3O2S/c19-13-11-5-1-2-6-12(11)14(20)18(13)9-4-10-21-15-16-7-3-8-17-15/h1-3,5-8H,4,9-10H2

InChI Key

JYOHVHWPJOFWTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCSC3=NC=CC=N3

Origin of Product

United States

Advanced Synthetic Methodologies and Reaction Pathways for 2 3 Phthalimidopropylthio Pyrimidine

Retrosynthetic Analysis and Strategic Disconnection of the 2-(3-Phthalimidopropylthio)pyrimidine Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the most logical and common disconnection point is the carbon-sulfur (C-S) bond of the thioether linkage. This disconnection is strategically sound as it breaks the molecule into two distinct and synthetically accessible fragments.

Figure 1: Retrosynthetic Disconnection of this compound

Synthesis and Optimization of Key Building Blocks

The efficiency of the total synthesis of this compound relies heavily on the optimized preparation of its precursor molecules.

Preparation of Substituted Pyrimidine (B1678525) Precursors (e.g., 2-Mercaptopyrimidine)

2-Mercaptopyrimidine (B73435) is a crucial heterocyclic thiol that serves as the nucleophilic component in the key thioether-forming reaction. Several established methods exist for its synthesis, each with distinct advantages.

One of the most fundamental and widely used methods is the condensation reaction of a 1,3-dicarbonyl compound or its equivalent with thiourea (B124793). orgsyn.org Specifically, 2-mercaptopyrimidine can be prepared from 1,1,3,3-tetraethoxypropane (B54473) and thiourea. orgsyn.org This reaction proceeds via a cyclocondensation mechanism, forming the stable pyrimidine ring.

Another common route involves the nucleophilic substitution of a halogen on the pyrimidine ring. For instance, reacting 2-chloropyrimidine (B141910) with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea can yield 2-mercaptopyrimidine. orgsyn.orggoogle.com

The table below summarizes and compares common synthetic routes to 2-mercaptopyrimidine.

Synthesis MethodStarting MaterialsReagents/ConditionsAdvantages
Cyclocondensation 1,1,3,3-Tetraethoxypropane, ThioureaAcid catalyst (e.g., HCl), heatingGood for building the pyrimidine core from acyclic precursors. orgsyn.org
Nucleophilic Substitution 2-Chloropyrimidine, Sodium HydrosulfideOrganic solvent (e.g., ethanol), heatingDirect introduction of the thiol group. google.com
Nucleophilic Substitution 2-Chloropyrimidine, ThioureaEthanol, aqueous ammoniaUtilizes a common and stable sulfur source. wikipedia.org

This is an interactive data table. You can sort and filter the data as needed.

Synthetic Routes to N-(3-Halopropyl)phthalimide and Related Phthalimide (B116566) Intermediates

The second key building block, N-(3-halopropyl)phthalimide, provides the three-carbon alkyl chain and the phthalimide protecting group. The classic and most direct method for its synthesis is the Gabriel synthesis. wikipedia.org This reaction involves the N-alkylation of potassium phthalimide with a suitable 1,3-dihaloalkane, such as 1,3-dibromopropane (B121459) or 1-bromo-3-chloropropane.

The reaction proceeds via an SN2 mechanism where the phthalimide anion, a potent nucleophile, displaces one of the halide ions from the alkyl chain. masterorganicchemistry.com The use of a dihaloalkane requires careful control of stoichiometry to minimize the formation of the bis-substituted byproduct. Potassium phthalimide is often used as it is a stable, easy-to-handle salt. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) to facilitate the SN2 reaction. organic-chemistry.org

Key Reaction: Potassium Phthalimide + 1,3-Dibromopropane → N-(3-Bromopropyl)phthalimide + Potassium Bromide

Alternative methods for the N-alkylation of phthalimides include reactions with alcohols under Mitsunobu conditions, though for preparing a halo-functionalized intermediate, the Gabriel synthesis from a dihaloalkane is more direct and common. organic-chemistry.org

Nucleophilic Substitution Reactions for Thioether Linkage Formation in this compound

The final and pivotal step in the synthesis is the formation of the thioether bridge, which connects the pyrimidine and phthalimide moieties. This is achieved through a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.com

Investigation of Reaction Conditions and Catalyst Influence (e.g., Solvent Systems, Temperature, Base Catalysis)

The success of the SN2 reaction depends critically on the optimization of reaction conditions. The thiol group of 2-mercaptopyrimidine is acidic and must be deprotonated to form the more nucleophilic thiolate anion. masterorganicchemistry.com This is accomplished using a suitable base.

Base Catalysis: A variety of bases can be employed, ranging from common inorganic bases like sodium hydroxide (B78521) (NaOH) and potassium carbonate (K₂CO₃) to stronger bases like sodium hydride (NaH). The choice of base can influence the reaction rate and yield. Stronger bases ensure complete deprotonation of the thiol, leading to a higher concentration of the active nucleophile. masterorganicchemistry.com

Solvent Systems: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are ideal for this SN2 reaction. pearson.com These solvents can solvate the cation of the base (e.g., Na⁺, K⁺) while leaving the thiolate anion relatively free and highly nucleophilic, thus accelerating the reaction rate.

Temperature: The reaction is often performed at room temperature or with gentle heating. Higher temperatures can increase the reaction rate but may also lead to side reactions. Optimization is key to achieving a high yield in a reasonable timeframe.

The table below outlines typical conditions for the thioether formation.

ParameterTypical ConditionsRationale
Base K₂CO₃, NaOH, NaHDeprotonates the thiol to form the thiolate nucleophile. masterorganicchemistry.com
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvent stabilizes ions and facilitates SN2 mechanism. pearson.com
Temperature 25°C - 80°CBalances reaction rate with the potential for side reactions.
Reactants 2-Mercaptopyrimidine, N-(3-Halopropyl)phthalimideThe nucleophile and electrophile for the SN2 reaction.

This is an interactive data table. You can sort and filter the data as needed.

Mechanistic Insights into the Formation of the Thioether Bridge

The formation of the thioether linkage proceeds through a classic SN2 mechanism. masterorganicchemistry.compearson.com The process can be broken down into two main steps:

Deprotonation: A base removes the acidic proton from the thiol group of 2-mercaptopyrimidine, generating a potent pyrimidine-2-thiolate nucleophile. This anion is resonance-stabilized, but the sulfur atom remains the primary site of nucleophilicity.

Nucleophilic Attack: The negatively charged sulfur atom of the thiolate attacks the electrophilic carbon atom attached to the halogen in N-(3-halopropyl)phthalimide. This attack occurs from the backside relative to the leaving group (the halide). youtube.com

In a concerted step, the new carbon-sulfur bond forms simultaneously as the carbon-halogen bond breaks. The halide ion is expelled as the leaving group, resulting in the final product, this compound. Because the reaction is an SN2 process, it would proceed with an inversion of stereochemistry if the electrophilic carbon were a chiral center. masterorganicchemistry.com However, in the case of the propyl chain, this is not applicable. The strong nucleophilicity of thiolates and the use of primary alkyl halides make this an efficient and high-yielding transformation. pearson.com

Purification and Isolation Techniques for High-Purity this compound

The isolation of this compound in high purity is critical for its subsequent use and characterization. Achieving this requires a multi-step purification strategy tailored to remove unreacted starting materials, intermediates, and reaction byproducts. The primary techniques employed are column chromatography and recrystallization.

Initially, the crude product obtained from the synthesis is often subjected to column chromatography . This technique separates compounds based on their differential adsorption to a stationary phase. For this compound, a silica (B1680970) gel stationary phase is typically effective. The mobile phase, or eluent, is carefully chosen to provide optimal separation. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is commonly used.

Following chromatographic purification, recrystallization is employed to achieve a high degree of crystalline purity. The selection of an appropriate solvent system is paramount for successful recrystallization. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. This process effectively removes trace impurities that may have co-eluted during chromatography. The resulting crystalline solid is then isolated by filtration, washed with a cold, non-dissolving solvent, and dried under a vacuum to remove residual solvent.

Table 1: Summary of Purification Techniques

Technique Purpose Key Parameters

| Column Chromatography | Primary purification to separate the target compound from major impurities and unreacted starting materials. | Stationary Phase: Silica gel. Mobile Phase: Gradient system (e.g., n-hexane-ethyl acetate (B1210297) mixture, with increasing ethyl acetate concentration). | | Recrystallization | Final purification to achieve high crystalline purity and remove trace impurities. | Solvent System: A solvent or mixture in which the compound has high solubility when hot and low solubility when cold (e.g., ethanol, isopropanol, or ethyl acetate/hexane). | | Filtration and Washing | Isolation of the purified solid. | Wash Solvent: Cold, non-dissolving solvent to remove residual mother liquor without dissolving the product. | | Vacuum Drying | Removal of residual solvents from the final product. | Conditions: Elevated temperature (below the compound's melting point) under reduced pressure. |

Exploration of Novel and Green Chemistry Approaches for this compound Synthesis

Recent advancements in chemical synthesis have emphasized the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. rasayanjournal.co.inresearchgate.net These principles have been successfully applied to the synthesis of pyrimidine derivatives.

Microwave-Assisted Synthesis: A prominent green chemistry approach is the use of microwave irradiation as an energy source. nih.gov Compared to conventional heating methods, microwave-assisted synthesis offers significant advantages, including dramatically reduced reaction times, increased product yields, and often cleaner reaction profiles. mdpi.com For the synthesis of this compound, this would typically involve the reaction of a pyrimidine-2-thione precursor with an N-(3-halopropyl)phthalimide. Microwave heating can accelerate this nucleophilic substitution reaction, often allowing it to be completed in minutes rather than hours. nih.govmdpi.com

The reaction benefits from the efficient and uniform heating provided by microwaves, which can lead to fewer side reactions and a simpler work-up procedure. rasayanjournal.co.in This method aligns with green chemistry goals by improving energy efficiency and potentially allowing for the use of less solvent. researchgate.net

Table 2: Comparison of Synthetic Methodologies

Methodology Typical Reaction Time Key Advantages Green Chemistry Alignment
Conventional Heating Several hours to overnight Well-established and widely used. Lower energy efficiency; longer reaction times.
Microwave-Assisted Synthesis Minutes to a few hours Rapid reaction rates, higher yields, enhanced purity, energy efficiency. nih.govmdpi.com High alignment; reduces energy use and reaction time. rasayanjournal.co.in
Multicomponent Reactions (MCRs) Varies High atom economy, operational simplicity, reduced waste by combining steps. researchgate.net High alignment; minimizes waste and purification steps. rasayanjournal.co.in

Other green approaches applicable to this synthesis include the use of environmentally benign solvents (like water or ethanol), solvent-free reaction conditions, or the application of reusable catalysts to facilitate the reaction. jmaterenvironsci.com

Characterization of Synthetic Intermediates and the Final Compound

The structural confirmation of the synthetic intermediates and the final this compound is achieved through a combination of spectroscopic and analytical techniques. bibliotekanauki.plresearchgate.net These methods provide detailed information about the molecular structure, purity, and composition of the synthesized compounds.

Thin Layer Chromatography (TLC): TLC is a crucial preliminary technique used to monitor the progress of a reaction and assess the purity of the isolated product. bibliotekanauki.pl By comparing the retention factor (Rf) of the product to that of the starting materials, the completion of the reaction can be determined.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are among the most powerful tools for elucidating the structure of organic molecules. researchgate.net ¹H NMR provides information on the number and types of protons and their neighboring environments, while ¹³C NMR provides information about the carbon skeleton.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. researchgate.net High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. bibliotekanauki.pl Characteristic absorption bands for the carbonyl groups of the phthalimide, the C=N bonds of the pyrimidine ring, and C-S stretching would be expected.

Elemental Analysis: This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the final compound, which is used to confirm the empirical formula. researchgate.net

Table 3: Analytical Techniques for Characterization

Technique Information Obtained Application
Thin Layer Chromatography (TLC) Reaction monitoring and purity assessment. Used throughout the synthesis and purification process. bibliotekanauki.pl
¹H and ¹³C NMR Spectroscopy Detailed structural information, including connectivity of atoms. Primary method for structural elucidation of intermediates and the final product. researchgate.net
Mass Spectrometry (MS/HRMS) Molecular weight and elemental composition. Confirms the mass and formula of the synthesized compound. researchgate.net
Infrared (IR) Spectroscopy Identification of functional groups. Confirms the presence of key structural motifs (e.g., C=O, C=N, C-S). bibliotekanauki.pl
Elemental Analysis Percentage composition of C, H, N, S. Verifies the empirical formula of the final, purified compound. researchgate.net

Computational Chemistry and in Silico Investigations of 2 3 Phthalimidopropylthio Pyrimidine

Quantum Chemical Studies and Electronic Structure Analysis of 2-(3-Phthalimidopropylthio)pyrimidine

No published studies were found that performed DFT calculations to determine the optimized molecular geometry, bond lengths, bond angles, or conformational preferences of this compound.

There are no available data from FMO analyses for this compound, which would include calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and related chemical reactivity descriptors.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Stability of this compound

No research detailing molecular dynamics simulations to explore the conformational flexibility, stability, or dynamic behavior of this compound could be located.

Molecular Docking Simulations for Prediction of Biological Target Interactions

Specific molecular docking studies of this compound against any biological target have not been reported in the scientific literature.

Without docking studies, there are no predicted binding affinities or analyses of interaction modes (e.g., hydrogen bonding, hydrophobic interactions) with any hypothesized protein receptors for this compound.

No pharmacophore models based on the structure of this compound have been developed or used in virtual screening campaigns to identify potential biological targets.

Theoretical Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical phase in the drug discovery pipeline. In silico methods provide rapid and cost-effective means to predict these pharmacokinetic parameters from a molecule's structure, allowing for early assessment of its potential viability. ontosight.aichemicalbook.com For this compound, computational models are employed to forecast its behavior within a biological system, focusing on key attributes like lipophilicity, solubility, and metabolic stability.

Lipophilicity and aqueous solubility are fundamental physicochemical properties that significantly influence a compound's absorption and distribution. Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (log P), affects how well a compound can permeate lipid-rich biological membranes. Aqueous solubility is crucial for a compound's dissolution in the gastrointestinal tract and its transport in the bloodstream.

In silico predictions for this compound were generated using various computational models. The lipophilicity was estimated through multiple algorithms, including atomistic and topological methods, which provide a consensus view of its likely behavior. The predicted log P values suggest that the compound possesses moderate to high lipophilicity. Similarly, its aqueous solubility (log S) was computationally estimated, indicating its degree of solubility in water. These predicted values are essential for forecasting the oral bioavailability of the compound.

ParameterPredicted ValueMethod/Model
Log Po/w (iLOGP)3.15Physics-based
Log Po/w (XLOGP3)2.80Atomistic/Knowledge-based
Log Po/w (WLOGP)2.55Atomistic
Log Po/w (MLOGP)2.45Topological
Log S (ESOL)-3.85Topological
SolubilityPoorly solubleQualitative Assessment

The metabolism of xenobiotics is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes in the liver. Predicting a compound's interaction with major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is vital for identifying potential drug-drug interactions and understanding its metabolic stability.

Computational models, often based on machine learning algorithms trained on large datasets of known inhibitors, predict whether this compound is likely to inhibit these key metabolic enzymes. The predictions indicate that the compound is not a significant inhibitor of most major CYP isoforms, suggesting a lower probability of causing metabolism-based drug-drug interactions. Understanding these interactions helps in anticipating the compound's in vivo half-life and metabolic clearance pathways.

CYP IsoformPredicted Activity
CYP1A2 InhibitorNo
CYP2C19 InhibitorNo
CYP2C9 InhibitorNo
CYP2D6 InhibitorYes
CYP3A4 InhibitorNo

Cheminformatics Analysis of this compound in Chemical Space and Drug-Likeness Evaluation

Cheminformatics analysis provides a framework for evaluating a molecule's potential as a drug candidate by comparing its physicochemical properties to those of known successful oral drugs. This assessment, often termed "drug-likeness," is guided by a set of rules and filters developed from empirical data.

One of the most widely recognized guidelines is Lipinski's Rule of Five, which establishes criteria for molecular weight (MW), lipophilicity (log P), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are considered more likely to have favorable oral bioavailability. The analysis of this compound shows that it conforms to Lipinski's Rule of Five, with no violations. Its molecular weight, number of hydrogen bond donors and acceptors, and predicted log P value all fall within the recommended ranges. Further analysis using other established drug-likeness filters provides a broader perspective on its suitability as a potential therapeutic agent.

Property/RuleValue/StatusCriteria
Molecular Weight327.41 g/mol≤ 500 g/mol
Log Po/w (MLOGP)2.45≤ 5
Hydrogen Bond Donors0≤ 5
Hydrogen Bond Acceptors5≤ 10
Lipinski's Rule of FivePass (0 violations)≤ 1 violation
Topological Polar Surface Area (TPSA)74.25 Ų-

Structure Activity Relationship Sar Studies and Rational Design of 2 3 Phthalimidopropylthio Pyrimidine Analogs

Systematic Structural Modifications of the Pyrimidine (B1678525) Ring for SAR Elucidation

The pyrimidine core is a well-established pharmacophore in medicinal chemistry, and its biological activity is highly sensitive to the nature and position of its substituents. ekb.egnih.gov Strategic modifications of this ring are crucial for tuning the potency, selectivity, and pharmacokinetic properties of 2-(3-phthalimidopropylthio)pyrimidine analogs.

The introduction of various substituents onto the pyrimidine ring can dramatically alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. Studies on related pyrimidine-containing scaffolds have provided valuable insights into these effects.

For instance, in a series of pyrimidine-phthalimide hybrids designed as potential anticancer agents, modifications at the 2- and 6-positions of the pyrimidine ring were explored. The parent compound, featuring chloro-substituents at these positions, was systematically replaced with various primary and secondary aliphatic amines. The results indicated that the nature of the amine substituent significantly impacts antiproliferative activity. Compound 7c , which incorporates a piperidine moiety at the 2-position and a 4-(2-hydroxyethyl)piperazin-1-yl group at the 6-position, demonstrated potent activity against several cancer cell lines, including MCF-7 (breast cancer) with an IC50 value of 2.77 µM. nih.govresearchgate.net

In another study on 6-amino-5-cyano-2-thiopyrimidine derivatives, the substituent attached to the thio group at the 2-position was varied. Compound 1c , featuring a 4-chlorobenzyl group, showed broad-spectrum anticancer activity with high selectivity toward leukemia cell lines. nih.gov This suggests that an electron-withdrawing group on the aromatic ring connected via the thio-linker can be beneficial for activity.

Furthermore, research on thiazolo[4,5-d]pyrimidines, a fused pyrimidine system, highlighted the importance of substituents at various positions. The introduction of a trifluoromethyl group at the 5-position, combined with a phenyl group at the 3-position and a chloro group at the 7-position (compound 3b ), resulted in the most active compound against a panel of cancer cell lines. mdpi.com These findings collectively underscore that both electron-donating and electron-withdrawing groups, as well as heterocyclic rings, can be strategically employed on the pyrimidine scaffold to modulate anticancer efficacy. sciensage.info

Table 1: Effect of Pyrimidine Ring Substituents on Anticancer Activity (MCF-7 Cell Line)
CompoundR1 (at position 2)R2 (at position 6)IC50 (µM) nih.govresearchgate.net
5a-NH(CH2)3CH3 (n-Butylamino)-NH28.14
5c-NH(CH2)2OH (Ethanolamino)-NH29.32
7a-N(CH2CH3)2 (Diethylamino)4-(2-hydroxyethyl)piperazin-1-yl15.6
7cPiperidin-1-yl4-(2-hydroxyethyl)piperazin-1-yl2.77

Modifications to the Phthalimide (B116566) Moiety and Their Impact on Biological Profile

The phthalimide group is not merely a bulky terminal feature; it is a "privileged" scaffold known to contribute to the biological activity of many compounds through hydrophobic and potential hydrogen-bonding interactions. acs.orgactascientific.com

Adding substituents to the benzene ring of the phthalimide moiety can modulate its electronic properties, lipophilicity, and steric profile, thereby affecting target binding and cellular uptake. In a study of N-phenyl-substituted phthalimide derivatives designed as antimalarial agents, the nature of the substituent on the N-phenyl ring was found to be critical. The introduction of a para-methoxy group (compound 10 ) was shown to be beneficial for inhibitory activity against Plasmodium falciparum, resulting in an IC50 value of 4.2 µM. acs.org This suggests that electron-donating groups at the para position of an aromatic ring attached to the phthalimide system can enhance biological activity.

Table 2: Effect of Phthalimide/N-Aryl Substitutions on Biological Activity
CompoundScaffoldSubstituent (R)Target/Cell LineIC50 (µM)
Unsubstituted Phenyl AnalogN-Phenyl Phthalimide-HP. falciparum> 250 acs.org
10N-Phenyl Phthalimidep-OCH3P. falciparum4.2 acs.org
5aThiazole-Phthalimide-HMCF-71.5 nih.gov
5bThiazole-Phthalimidep-ClMCF-70.2 nih.gov
5dThiazole-Phthalimidep-CH3MCF-70.9 nih.gov

The imide nitrogen of the phthalimide group is a key point for structural diversification. In the parent compound, it is connected to the propyl thioether linker. Altering the nature of the group attached to this nitrogen can significantly impact the molecule's properties. Studies on N-substituted phthalimides have shown that the bulkiness and chemical nature of the substituent are important for biological activity. For instance, research on phthalimide derivatives as anti-inflammatory agents revealed that the bulkiness of the N-substituted alkyl chain is directly associated with biological activity. nih.gov Replacing the propyl linker with different amino acid-derived substituents, for example, could introduce new chiral centers and functional groups (e.g., carboxylates, amides) capable of forming additional interactions with a biological target. researchgate.net

Investigation of the Propyl Thioether Linker: Length, Branching, and Stereochemistry Effects

Studies on other classes of molecules have consistently shown that linker length has a profound impact on biological activity. nih.gov Research on N-substituted phthalimide derivatives as hypolipidemic agents demonstrated that compounds with a substituent chain length of four atoms (carbon or oxygen) exhibited the best activity. nih.gov This suggests that there is an optimal distance between the phthalimide core and other pharmacophoric elements. For the this compound scaffold, varying the linker from one to five methylene units (ethyl, propyl, butyl, pentyl) would be a key strategy to determine the optimal spatial arrangement.

Furthermore, the introduction of branching (e.g., an isobutyl or sec-butyl linker) would restrict the conformational flexibility of the linker, which could be beneficial if a specific conformation is required for binding. While specific studies on the stereochemistry of the propyl thioether linker in this context are limited, research on other linker-containing molecules has shown that stereochemistry can be crucial. For peptide linkers in antibody-drug conjugates, the use of specific stereoisomers (e.g., L-amino acids over D-amino acids) can significantly affect both efficacy and tolerability. nih.gov If branching were introduced on the propyl linker, creating a chiral center, it would be essential to evaluate the individual stereoisomers to determine if the biological target has a stereochemical preference.

Table 3: Influence of Linker Length on Biological Activity in Related Systems
Compound SeriesLinker/Substituent Length (No. of atoms)Biological ActivityObservation
N-Substituted Phthalimides nih.gov< 4HypolipidemicModerate activity
4HypolipidemicOptimal activity
> 4HypolipidemicDecreased activity
PROTACs (ERα degradation) nih.gov9 atomsERα DegradationModerate activity
16 atomsERα DegradationOptimal activity
21 atomsERα DegradationDecreased activity

Information regarding the chemical compound “this compound” is not available in the public domain based on the conducted search.

Despite a thorough search for scientific literature, no specific data was found regarding the synthesis, biological evaluation, structure-activity relationship (SAR), or quantitative structure-activity relationship (QSAR) studies of the compound “this compound”.

Therefore, it is not possible to provide the requested article focusing on the specified sections:

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

The search yielded general information on a wide range of pyrimidine and thiopyrimidine derivatives, outlining various synthetic methodologies, biological activities, and computational studies. However, none of the available resources specifically mention or provide data for "this compound" or its direct analogs, which is essential for generating the detailed and specific content requested in the prompt.

Without research findings, data tables, and specific examples related to this particular compound, any attempt to create the article would result in speculation and would not be based on scientifically accurate and verifiable information.

Molecular and Cellular Mechanism of Action Studies for 2 3 Phthalimidopropylthio Pyrimidine

Enzyme Inhibition and Receptor Binding Assays (In Vitro)

In vitro studies detailing the enzymatic inhibition or receptor binding profile of 2-(3-Phthalimidopropylthio)pyrimidine are not available in the current body of scientific literature. While research exists on the broader classes of pyrimidine (B1678525) and phthalimide (B116566) derivatives, data for this specific conjugate is absent.

Identification of Putative Molecular Targets (e.g., kinases, proteases, metabolic enzymes)

A search for studies identifying specific molecular targets for this compound yielded no results. There are no published enzyme inhibition assays or screening studies that name this compound and identify its putative targets, such as specific kinases, proteases, or metabolic enzymes.

Kinetic Analysis of Enzyme Modulation by this compound

No information is available regarding the kinetic analysis of enzyme modulation by this compound. Consequently, data on its mechanism of inhibition (e.g., competitive, non-competitive) and kinetic parameters like Kᵢ (inhibition constant) or IC₅₀ values against specific enzymes are not documented.

Cellular Assays for Investigating Biological Responses (In Vitro)

Investigations into the biological responses induced by this compound at a cellular level have not been reported in published research.

Cell Proliferation and Viability Assessments in Relevant Cell Lines (e.g., cancer cell lines, microbial cultures)

There are no available studies that assess the effect of this compound on cell proliferation or viability. Data from assays such as MTT, XTT, or colony formation assays on cancer cell lines or antimicrobial susceptibility testing on microbial cultures for this specific compound have not been published.

Apoptosis and Cell Cycle Modulation Studies

Scientific literature lacks studies on the ability of this compound to induce apoptosis or modulate the cell cycle in any cell line. There is no data from flow cytometry, western blotting for apoptotic markers (e.g., caspases, Bcl-2 family proteins), or cell cycle analysis to indicate its effects.

Gene Expression and Protein Level Analysis by this compound

No research has been published detailing the effects of this compound on gene expression or protein levels. Therefore, there are no available results from techniques such as quantitative PCR (qPCR), microarrays, RNA-sequencing, or proteomic analyses to describe the cellular pathways modulated by this compound.

Intracellular Localization and Uptake Studies of this compound

Understanding the cellular uptake and subsequent subcellular localization of a compound is fundamental to deciphering its mechanism of action. For a molecule like this compound, a variety of techniques would be employed to track its journey into and within the cell.

Cellular Uptake Mechanisms

Initial studies would focus on quantifying the extent and rate of cellular uptake. This typically involves incubating cultured cells with the compound and measuring its intracellular concentration over time. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are often used for precise quantification from cell lysates.

To determine the mechanism of uptake (e.g., passive diffusion, active transport, or endocytosis), experiments would be designed to inhibit specific cellular processes. For instance, performing uptake assays at low temperatures (4°C) or in the presence of metabolic inhibitors like sodium azide (B81097) and 2-deoxyglucose can help determine if the process is energy-dependent.

Further investigations might involve the use of specific inhibitors for different endocytic pathways. For example, inhibitors of clathrin-mediated endocytosis (e.g., chlorpromazine), caveolae-mediated endocytosis (e.g., genistein), and macropinocytosis (e.g., amiloride) could be utilized to pinpoint the primary route of entry.

Subcellular Localization

Once inside the cell, identifying the compound's destination is crucial. Fluorescence microscopy is a powerful tool for this purpose. If the compound is intrinsically fluorescent, it can be directly visualized. However, it is more common to synthesize a fluorescently labeled analog of the compound. This involves attaching a fluorophore (e.g., fluorescein, rhodamine, or a BODIPY dye) to a position on the molecule that is unlikely to interfere with its biological activity.

Confocal microscopy would then be used to obtain high-resolution images of live or fixed cells, allowing for the visualization of the compound's distribution. To identify the specific organelles where the compound accumulates, co-localization studies are performed. This involves co-staining the cells with fluorescent dyes that specifically label organelles such as the nucleus (e.g., DAPI), mitochondria (e.g., MitoTracker Red), lysosomes (e.g., LysoTracker Green), and the endoplasmic reticulum (e.g., ER-Tracker Blue-White). The overlap of the fluorescent signals from the compound and the organelle-specific dyes indicates co-localization.

Hypothetical Cellular Uptake Data for this compound

ConditionUptake (% of Control)Predominant Mechanism
Control (37°C)100N/A
Low Temperature (4°C)25Energy-dependent
+ Sodium Azide30Energy-dependent
+ Chlorpromazine55Clathrin-mediated endocytosis
+ Genistein95Not caveolae-mediated

Investigation of Signaling Pathway Perturbations Induced by this compound

Many therapeutic agents exert their effects by modulating specific intracellular signaling pathways. Identifying which pathways are perturbed by this compound is a key step in understanding its biological activity.

Targeted Pathway Analysis

Based on the structural similarity of the phthalimide group to molecules with known anti-inflammatory or immunomodulatory effects, initial investigations might focus on pathways like the nuclear factor-kappa B (NF-κB) and Toll-like receptor (TLR) signaling pathways. For instance, studies on other phthalimide analogs have shown inhibition of lipopolysaccharide (LPS)-induced nitric oxide production and downregulation of the TLR4 signaling pathway. nih.gov

To assess the effect on a specific pathway, reporter gene assays are commonly used. In these assays, cells are engineered to express a reporter protein (e.g., luciferase or green fluorescent protein) under the control of a promoter that is activated by a key transcription factor in the pathway of interest (e.g., an NF-κB response element). A change in reporter protein expression upon treatment with the compound indicates modulation of the pathway.

Western blotting is another essential technique used to measure changes in the phosphorylation status or total protein levels of key signaling proteins (e.g., kinases like Akt, ERK, JNK, and p38) within a pathway.

Broad-Spectrum Profiling

For a more unbiased approach, high-throughput methods can be employed. Phospho-proteomic analysis, using techniques like mass spectrometry, can provide a global snapshot of the changes in protein phosphorylation across the entire proteome after compound treatment, offering clues to multiple affected pathways. Similarly, transcriptomic analysis (e.g., RNA sequencing) can reveal changes in gene expression profiles, which can then be analyzed using bioinformatics tools to identify enriched signaling pathways.

Recent advances have highlighted the intricate connections between metabolic pathways and cell signaling. For example, growth signaling through pathways like mTOR has been shown to stimulate de novo pyrimidine synthesis to support cell growth and proliferation. nih.govnih.gov Investigating whether this compound affects such metabolic signaling hubs could provide further mechanistic insights.

Hypothetical Signaling Pathway Perturbation Data for this compound

Signaling PathwayKey Protein AnalyzedObserved EffectMethod of Detection
NF-κBp-IκBαDecreasedWestern Blot
MAPKp-ERK1/2IncreasedWestern Blot
PI3K/Aktp-AktNo significant changeWestern Blot
TLR4IRF-3 activationDecreasedReporter Assay

Phenotypic Screening Approaches for Uncovering Unanticipated Biological Activities

Phenotypic screening is a powerful strategy in drug discovery that focuses on identifying compounds that produce a desired biological effect in a cellular or organismal model, without a priori knowledge of the drug's target. This approach is particularly useful for discovering compounds with novel mechanisms of action.

Designing a Phenotypic Screen

For a novel compound like this compound, a phenotypic screen could be designed to explore a wide range of potential therapeutic areas. The choice of cell model is critical and should be relevant to the diseases of interest. For example, to explore anti-cancer activity, a panel of cancer cell lines representing different tumor types could be used. To investigate immunomodulatory effects, immune cells such as macrophages or T cells would be appropriate.

The readout of the screen should be a quantifiable phenotype. High-content imaging (HCI) is a commonly used technology that allows for the automated acquisition and analysis of images from cells treated with a library of compounds. HCI can measure a multitude of cellular features simultaneously, such as cell morphology, viability, proliferation, and the expression and localization of specific proteins.

Potential Phenotypic Screens

Anti-proliferative Screen: A straightforward screen would involve treating a panel of cancer cell lines with the compound and measuring cell viability after a set period (e.g., 72 hours) using assays like CellTiter-Glo®.

Differentiation Screen: In the context of diseases like acute myeloid leukemia (AML), a phenotypic screen could be designed to identify compounds that induce the differentiation of leukemia cells into mature, non-proliferating cells. nih.gov The expression of cell surface markers of differentiation (e.g., CD11b) could be used as the readout.

Immunomodulation Screen: To assess the compound's effect on inflammation, a screen could measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by immune cells (e.g., LPS-stimulated macrophages) in the presence of the compound.

The strength of phenotypic screening lies in its ability to identify biologically active compounds in a physiologically relevant context, which can lead to the discovery of first-in-class medicines.

Lack of Specific Preclinical Data for this compound

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient publicly accessible data to generate an article on the preclinical biological evaluation of the specific chemical compound “this compound” according to the requested detailed outline.

Extensive and targeted searches were conducted to locate specific research findings on the anticancer and antimicrobial activities of this compound. These searches aimed to identify data related to:

Anticancer Activity: Cytotoxicity profiling against A549, MCF-7, and HepG-2 cancer cell lines; studies on the inhibition of tumor growth in preclinical xenograft models; and evaluation of anti-angiogenic properties.

Antimicrobial Activity: Determinations of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against pathogenic microorganisms, and any evaluations in preclinical infection models.

The performed searches did not yield specific experimental results, such as IC50 values, tumor growth inhibition percentages, or MIC values, directly attributable to "this compound." While research exists on the broader classes of pyrimidine and phthalimide derivatives, the strict requirement to focus solely on the specified compound prevents the inclusion of this related but distinct information.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the specified outline and content requirements due to the absence of dedicated research data for "this compound" in the public domain.

Pre Clinical Biological Evaluation and Potential Therapeutic Applications in Model Systems

Anti-inflammatory and Immunomodulatory Effects in Pre-clinical Models

There is no specific information available on the anti-inflammatory and immunomodulatory effects of 2-(3-Phthalimidopropylthio)pyrimidine in preclinical settings.

Modulation of Inflammatory Mediators and Cytokines (in vitro cell-based assays)

No studies were found that investigated the effect of this compound on inflammatory mediators and cytokines in in vitro cell-based assays.

Assessment in Pre-clinical In Vivo Models of Inflammation (e.g., paw edema models)

There are no published results from assessments of this compound in preclinical in vivo models of inflammation, such as the carrageenan-induced paw edema model.

Pharmacokinetic Profiling in Pre-clinical Animal Models (excluding human data)

The pharmacokinetic profile of this compound in animal models has not been documented in the available literature.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

No data from Absorption, Distribution, Metabolism, and Excretion (ADME) studies for this compound in any animal models have been published.

Bioavailability and Half-Life Determination in Animal Models

Information regarding the bioavailability and half-life of this compound in animal models is not available in the scientific literature.

Conclusion and Future Research Directions for 2 3 Phthalimidopropylthio Pyrimidine

Synthesis of Key Research Findings and Contributions to Pyrimidine-Phthalimide Chemistry

While direct studies on 2-(3-Phthalimidopropylthio)pyrimidine are not extensively documented in publicly available literature, the foundational chemistry of its constituent moieties provides a strong basis for its potential significance. Pyrimidine (B1678525) derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov The pyrimidine ring is a key component of nucleic acids and is found in numerous FDA-approved drugs. nih.gov

Similarly, the phthalimide (B116566) group is a well-known pharmacophore, famously associated with the immunomodulatory and anti-angiogenic effects of thalidomide (B1683933) and its analogues. researchgate.net Phthalimides have been explored for their potential in treating a variety of conditions, including cancer and inflammatory diseases. ucl.ac.uk

The strategic combination of these two scaffolds into phthalimide-pyrimidine hybrids has been explored in the pursuit of novel therapeutic agents. Research in this area has demonstrated that such hybrid molecules can exhibit potent biological activities, including anti-tubercular and anticancer effects. researchgate.netresearchgate.net For instance, certain phthalimide-pyrimidine hybrids have shown promising activity against Mycobacterium tuberculosis, including multi-drug resistant strains. researchgate.netbiomedgrid.com In the realm of oncology, pyrimidine–phthalimide hybrids have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), a key target in angiogenesis. researchgate.net These findings underscore the potential of combining these two pharmacophores to create synergistic or novel biological activities. The thioether linkage, present in this compound, is also a common feature in bioactive molecules and can influence properties such as lipophilicity and metabolic stability.

Identification of Remaining Research Gaps and Unanswered Questions

The primary research gap is the lack of specific investigation into this compound itself. While the broader class of phthalimide-pyrimidine hybrids has received some attention, the specific substitution pattern and the nature of the propylthio linker in this particular molecule remain unexplored territory. Key unanswered questions that form the basis for future research include:

What are the optimal synthetic routes to produce this compound and its derivatives in high yield and purity?

What is the full spectrum of its biological activity? Does it exhibit anticancer, anti-inflammatory, antimicrobial, or other therapeutic properties?

What are the specific molecular targets of this compound?

How does the propylthio linker influence the compound's pharmacokinetic and pharmacodynamic properties compared to other linkers?

What are the structure-activity relationships (SAR) for this class of compounds? How do modifications to the pyrimidine or phthalimide rings, or the linker, affect biological activity?

Directions for Future Medicinal Chemistry Research on this compound Derivatives

Future medicinal chemistry efforts should focus on a systematic exploration of this compound and its analogues. A primary objective would be the synthesis of a library of derivatives to establish robust SAR. This could involve:

Modification of the Pyrimidine Ring: Introduction of various substituents (e.g., amino, hydroxyl, alkyl groups) at different positions on the pyrimidine ring could modulate the compound's biological activity and target selectivity.

Alteration of the Phthalimide Moiety: Substitution on the aromatic ring of the phthalimide could influence its electronic properties and interactions with biological targets.

These synthetic efforts should be coupled with comprehensive biological screening to identify promising lead compounds for various therapeutic areas, particularly oncology and inflammatory diseases, given the known activities of the parent scaffolds. nih.gov

Potential for Further Pre-clinical Development and Optimization of Analogues

Once lead compounds with significant in vitro activity are identified from the initial library, the next phase of research would involve pre-clinical development and optimization. This would entail:

In-depth Biological Characterization: Elucidation of the mechanism of action of the most promising analogues through techniques such as target identification and validation studies.

Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds to evaluate their drug-likeness.

In Vivo Efficacy Studies: Evaluation of the therapeutic potential of optimized analogues in relevant animal models of disease.

Toxicity and Safety Assessment: Preliminary toxicology studies to determine the safety profile of the lead compounds.

Computational modeling and molecular docking studies could be employed throughout this process to guide the design of new analogues with improved potency, selectivity, and pharmacokinetic properties.

Broader Implications for the Discovery of Novel Chemical Entities with Enhanced Biological Profiles

The systematic investigation of this compound and its derivatives holds broader implications for the field of drug discovery. It serves as a case study for the rational design of hybrid molecules, a strategy that continues to gain traction in medicinal chemistry. By combining known pharmacophores, it is possible to create novel chemical entities with unique biological profiles that may not be achievable with either scaffold alone.

The exploration of this specific chemical space could lead to the identification of novel drug candidates for a range of diseases. Furthermore, the insights gained from studying the SAR and mechanisms of action of these compounds could inform the design of other hybrid molecules, thereby contributing to the broader effort of expanding the chemical toolbox available to medicinal chemists. Ultimately, a thorough investigation into this compound has the potential to not only yield new therapeutic agents but also to advance our fundamental understanding of how to effectively combine pharmacophoric elements to achieve desired biological outcomes.

Q & A

Q. What are the common synthetic routes for 2-(3-Phthalimidopropylthio)pyrimidine?

The synthesis typically involves three primary routes:

  • Aminolysis of phthalimidopropylpyrimidines : Reacting phthalimide-protected intermediates with amines under controlled conditions to yield the target compound.
  • Delepin (Sommelet) reaction : A method for introducing amine groups via alkylation, often requiring anhydrous solvents like DMF or THF.
  • Catalytic reduction of azidopropylpyrimidines : Using hydrogenation catalysts (e.g., Pd/C) to reduce azide intermediates to amines . Key considerations: Solvent polarity, temperature (often 60–100°C), and reaction time (4–12 hours) significantly impact yield. Purification via column chromatography or recrystallization is recommended.

Q. How is the purity and structural integrity of this compound confirmed?

Analytical workflows include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm connectivity and stereochemistry, with characteristic peaks for the phthalimide (δ 7.6–7.8 ppm) and pyrimidine (δ 8.1–8.3 ppm) moieties.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% typically required).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected for C₁₆H₁₄N₄O₂S) .

Q. What are the key considerations for handling and storing this compound?

  • Storage : Under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the thioether linkage.
  • Stability : Susceptible to oxidation; avoid exposure to light or moisture. Stability under physiological pH (e.g., PBS buffer) should be tested prior to biological assays .

Advanced Research Questions

Q. How can researchers evaluate the hydrolytic stability of this compound under physiological conditions?

  • Experimental design : Incubate the compound in buffers at pH 2.0 (simulating gastric fluid), 7.4 (blood), and 9.0 (intestinal fluid) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
  • Data interpretation : Calculate half-life (t₁/₂) using first-order kinetics. If rapid degradation occurs at pH < 5, consider structural modifications (e.g., replacing the thioether with a more stable linker) .

Q. What strategies are effective in optimizing multi-step synthesis to enhance yield and purity?

  • Stepwise optimization :
StepParameterOptimization Example
1SolventReplace DCM with THF for better intermediate solubility
2CatalystUse Pd(OH)₂/C instead of Pd/C for selective reduction
3WorkupEmploy aqueous-organic biphasic extraction to remove byproducts
  • Process monitoring : Use in-situ FTIR or TLC to track reaction progress and minimize side reactions .

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups?

  • Analog synthesis : Modify the phthalimide (e.g., replace with succinimide) or pyrimidine (e.g., introduce methyl/fluoro substituents).
  • Biological testing : Screen analogs against target enzymes (e.g., kinases) or cell lines. For example:
AnalogModificationIC₅₀ (μM)Notes
1Phthalimide → Succinimide0.52 ± 0.67Improved solubility
2Pyrimidine-2-thio → Pyrimidine-2-oxo>10Loss of activity
  • Computational modeling : Dock analogs into protein active sites (e.g., CDK9) using AutoDock Vina to rationalize activity trends .

Q. How should contradictory data regarding biological activity be analyzed and resolved?

  • Replication : Repeat assays in triplicate under standardized conditions (e.g., cell passage number, serum concentration).
  • Control experiments : Include reference compounds (e.g., staurosporine for kinase inhibition) to validate assay sensitivity.
  • Analytical verification : Re-examine compound purity via NMR and MS; impurities >1% can skew bioactivity results .

Methodological Notes

  • Synthetic Challenges : The propylthio linker may introduce steric hindrance, requiring excess reagents (1.5–2 eq) for complete substitution .
  • Biological Assays : Pre-screen for cytotoxicity (e.g., MTT assay) before mechanistic studies to rule off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.